An In-Depth Technical Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a versatile heterocyclic building block crucial in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its rigid, bicyclic structure provides a unique scaffold for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of Peptidylarginine Deiminase 4 (PAD4) inhibitors. Detailed experimental protocols for its synthesis and subsequent use in the preparation of a key precursor for PAD4 inhibitors are provided, along with methodologies for evaluating the biological activity of downstream compounds.
Chemical Properties and Identification
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a colorless to light orange or yellow clear liquid.[1][2] Its core structure is a fused system of a piperidine and an epoxide ring, with a benzyl carbamate protecting group on the nitrogen atom. This combination of features makes it a stable yet reactive intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 66207-08-7 | [1][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][3] |
| Molecular Weight | 233.27 g/mol | [1][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Boiling Point | 146 °C at 0.4 mmHg | [1] |
| Density | 1.256 g/cm³ (Predicted) | [4] |
| Refractive Index | n20D 1.54 | [1] |
| Purity | ≥ 97% (GC) | [1][2] |
| Synonyms | 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid benzyl ester, 1-Cbz-3,4-epoxypiperidine | [2] |
Synthesis and Experimental Protocols
The synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is typically achieved through the epoxidation of a dihydropyridine precursor.
Synthesis of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
This protocol is adapted from patent literature, which describes a common method for the epoxidation of N-protected dihydropyridines.
Experimental Protocol:
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To a stirred solution of benzyl 5,6-dihydropyridine-1(2H)-carboxylate (15.1 g, 69.5 mmol) in anhydrous dichloromethane (DCM) (100 mL), cooled in an ice bath, is added 3-chloroperoxybenzoic acid (m-CPBA) (16.79 g, 97 mmol) portionwise under a nitrogen atmosphere.
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The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
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Water (100 mL) is added, and the layers are separated.
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The organic layer is added dropwise to a stirred 5% aqueous solution of sodium thiosulfate (Na₂S₂O₅) (200 mL) and stirred for 1 hour to quench peroxides.
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The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL).
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The combined organic layers are washed with 5% aqueous potassium carbonate (K₂CO₃) solution (3 x 100 mL) and brine (100 mL).
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The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
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Purification is performed by silica gel chromatography (eluting with 30-80% ethyl acetate in cyclohexane) to afford the title compound as a pale-gold oil.[5]
Caption: Synthetic workflow for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.
Application in the Synthesis of PAD4 Inhibitor Precursors
A primary application of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is in the synthesis of substituted piperidines, which are key pharmacophores in many drug candidates. A notable example is its use in the preparation of a precursor for inhibitors of Peptidylarginine Deiminase 4 (PAD4).
Synthesis of (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate
This protocol describes the ring-opening of the epoxide with ammonia to generate a key amino alcohol intermediate.
Experimental Protocol:
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A solution of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in 25-30% aqueous ammonium hydroxide (150 mL) and ethanol (100 mL) is stirred in a sealed pressure vessel at 70°C for 5 hours.
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The reaction mixture is transferred to a round-bottom flask and concentrated in vacuo to half its original volume.
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The resulting solution is diluted with brine (50 mL) and extracted with an appropriate organic solvent.
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The organic layers are combined, dried, and concentrated.
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The crude product can be purified by chromatography to yield (3R,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate.
Caption: Synthesis of a PAD4 inhibitor precursor.
Relevance to PAD4 Inhibition
Peptidylarginine deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination, can alter protein structure and function. Dysregulation of PAD4 activity and the subsequent hypercitrullination are implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers.[6][7] PAD4 inhibitors are therefore of significant interest as potential therapeutic agents.
The amino-hydroxypiperidine scaffold, synthesized from Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, serves as a core component for building potent and selective PAD4 inhibitors.
Caption: Role of PAD4 in disease and therapeutic intervention.
Biological Evaluation of Downstream PAD4 Inhibitors
The efficacy of PAD4 inhibitors synthesized from the key intermediate is evaluated using in vitro enzymatic assays.
In Vitro PAD4 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening PAD4 inhibitors.
Experimental Protocol:
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Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is below 1%.
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Assay Plate Setup: In a 96-well black microplate, add 2 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells. Include controls for 100% activity (vehicle only), no enzyme, and no substrate.
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Enzyme Addition: Add 48 µL of recombinant human PAD4 (final concentration ~0.2 µM) in assay buffer to all wells except the "No Enzyme Control" wells.
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Reaction Initiation: Start the enzymatic reaction by adding 50 µL of a 20 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) solution in assay buffer to each well (final concentration 10 mM).
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Incubation: Incubate the plate at 37°C for 10-15 minutes, within the linear range of enzyme activity.
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Signal Detection: Stop the reaction if necessary (e.g., with 50 mM EDTA). The production of ammonia from the deimination of BAEE is detected using a fluorescent probe. The fluorescence is measured with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[8] The inhibitory activity is determined by the reduction in the fluorescent signal compared to the vehicle control.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| Cl-amidine | PAD4 | Enzymatic | 1.9 - 22 | [9] |
| F-amidine | PAD4 | Enzymatic | - | [6] |
| YW356 | PAD4 | Enzymatic | 1 - 5 | [10] |
| GSK-484 | PAD4 | Cell-based | - | [11] |
Note: The IC₅₀ values presented are for known PAD4 inhibitors and serve as a reference for the expected potency of novel compounds synthesized from the title intermediate. The specific activity of derivatives of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate would need to be determined experimentally.
Conclusion
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex piperidine-containing molecules makes it a cornerstone for the development of novel therapeutics, particularly PAD4 inhibitors. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug development professionals to leverage this key building block in their discovery programs, paving the way for new treatments for a range of debilitating diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 66207-08-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chembk.com [chembk.com]
- 5. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
